3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride
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Overview
Description
“3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a unique chemical compound with the CAS Number: 2243510-46-3 . It has a molecular weight of 250.08 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6 (8 (12)13)9-3-7 (5)11;;/h2-4H,1H3, (H,12,13);2*1H
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in the compound. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 250.08 .Scientific Research Applications
-
Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazopyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in this class, respectively, after 4 weeks of treatment .
-
Inhibitors of c-MET Kinases
- Pantothenate Synthetase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as Mtb pantothenate synthetase (PS) inhibitors .
- Results : Derivative 29 was the most active compound against Mtb (MIC 90, 4.53 μM) from the library of synthesized hydrazides and it displayed no cytotoxicity against mouse macrophage cell line (RAW 264.7) .
- Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in this class, respectively, after 4 weeks of treatment .
Safety And Hazards
This compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.2ClH/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11;;/h2-4H,1H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJXKQMWULDYJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |
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